(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone
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Overview
Description
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2 This compound is notable for its unique structure, which includes a furan ring, a phenyl group, and a dinitrophenyl hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone typically involves the condensation of (1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium to facilitate the formation of the hydrazone linkage. Common solvents used in this reaction include ethanol or methanol, and the reaction is often conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The phenyl and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl or furan rings.
Scientific Research Applications
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of (1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan ring structure.
Disilane-bridged architectures: Compounds with unique electronic structures similar to the hydrazone linkage.
Fluorine compounds: Compounds with polar covalent bonds that exhibit similar reactivity.
Uniqueness
(1E,2E)-3-(2-furyl)-1-phenyl-2-propen-1-one (2,4-dinitrophenyl)hydrazone is unique due to its combination of a furan ring, phenyl group, and dinitrophenyl hydrazone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H14N4O5 |
---|---|
Molecular Weight |
378.3 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)-1-phenylprop-2-enylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C19H14N4O5/c24-22(25)15-8-10-18(19(13-15)23(26)27)21-20-17(14-5-2-1-3-6-14)11-9-16-7-4-12-28-16/h1-13,21H/b11-9+,20-17+ |
InChI Key |
LYGXYIDJALMIKO-MLMNZMEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C=C/C3=CC=CO3 |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C=CC3=CC=CO3 |
Origin of Product |
United States |
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